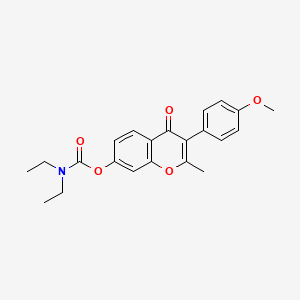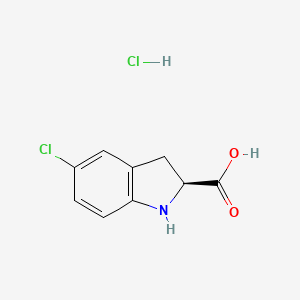
(2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with tryptophan or its derivatives as the starting material.
Chlorination: The indole ring is chlorinated at the 5-position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reduction: The indole ring is reduced to form the dihydroindole structure using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Carboxylation: The carboxylic acid group is introduced using reagents like carbon dioxide (CO2) under pressure in the presence of a base.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form simpler indole derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
科学研究应用
(2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in organic synthesis.
Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives are studied for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new drugs and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which (2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the derivative and its application, but it generally involves binding to receptors or enzymes, leading to biological responses.
相似化合物的比较
(2S)-5-Chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is compared with other similar compounds, such as:
5-Chloroindole: Similar structure but lacks the dihydro and carboxylic acid groups.
Indole-2-carboxylic acid: Similar but without the chlorine substitution.
Dihydroindole derivatives: Similar indole structure but with variations in the substitution pattern.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
属性
IUPAC Name |
(2S)-5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2.ClH/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13;/h1-3,8,11H,4H2,(H,12,13);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPWTMONIIYRW-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=C1C=C(C=C2)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
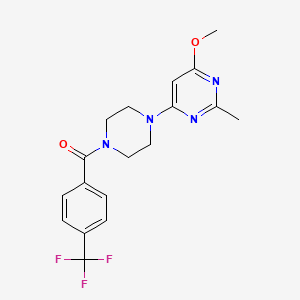
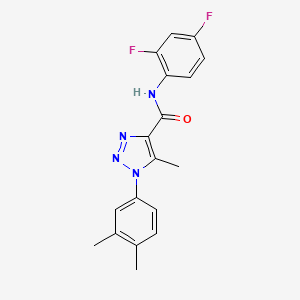
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987309.png)
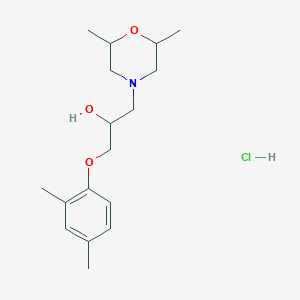
![5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2987311.png)
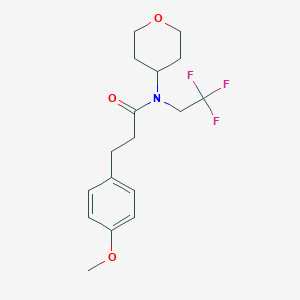
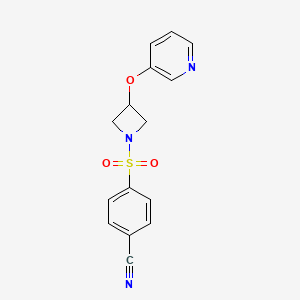
![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)
![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)
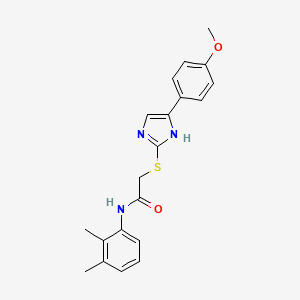
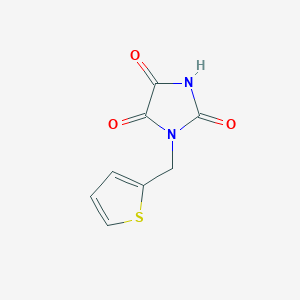
![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)
